An In-depth Technical Guide to (S)-(+)-1-Aminoindan: Core Chemical and Physical Properties
An In-depth Technical Guide to (S)-(+)-1-Aminoindan: Core Chemical and Physical Properties
(S)-(+)-1-Aminoindan, also known as (S)-(+)-1-Indanamine, is a chiral amine that serves as a critical building block in organic synthesis and is of significant interest to the pharmaceutical industry. It is the S-enantiomer of 1-Aminoindane and is notably recognized as a metabolite of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental properties of (S)-(+)-1-Aminoindan are summarized below. These values are compiled from various chemical suppliers and databases.
Table 1: Chemical Identification and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | (1S)-2,3-dihydro-1H-inden-1-amine | |
| Synonyms | (S)-(+)-1-Indanamine, (S)-1-Aminoindane | |
| CAS Number | 61341-86-4 | |
| Molecular Formula | C₉H₁₁N | |
| Molecular Weight | 133.19 g/mol | |
| SMILES String | N[C@H]1CCc2ccccc12 | |
| InChI | 1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1 | |
| InChI Key | XJEVHMGJSYVQBQ-VIFPVBQESA-N |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow or light brown liquid | |
| Boiling Point | 96-97 °C at 8 mmHg | |
| 247-249 °C at 745 mmHg | ||
| Melting Point | 15 °C (for the racemate) | |
| Density | 1.038 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.562 | |
| Optical Rotation ([α]20/D) | +16.5°, c = 1.5 in methanol | |
| +15° to +25° (c=1.5, CH₃OH) | ||
| Solubility | Soluble in organic solvents; insoluble in water. | |
| Spectral Data | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available. |
Table 3: Safety and Handling Information
| Category | Information | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation | |
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation | ||
| H412: Harmful to aquatic life with long lasting effects | ||
| Precautionary Statements | P261, P273, P280, P302+P352, P305+P351+P338 | |
| Flash Point | 94 °C (201.2 °F) - closed cup | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep refrigerated (2-8°C). Protect from light and moisture. |
Applications in Research and Drug Development
(S)-(+)-1-Aminoindan and its parent structure are pivotal in medicinal chemistry.
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Metabolite of Rasagiline: The (R)-enantiomer of 1-aminoindan is the primary active metabolite of rasagiline, an irreversible MAO-B inhibitor for treating Parkinson's disease. Unlike the metabolites of a similar drug, selegiline, the aminoindan metabolite does not produce amphetamine-like adverse effects. (S)-1-Aminoindane is the corresponding S-enantiomer.
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Chiral Auxiliary and Resolving Agent: Due to its chiral nature, 1-aminoindan is used as a resolving agent to separate enantiomers of chiral carboxylic acids through the formation and fractional crystallization of diastereomeric salts.
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Pharmacological Scaffolds: The aminoindan structure is a versatile scaffold for developing novel psychoactive and therapeutic agents. Derivatives have been synthesized and investigated for a range of activities, including as selective mGluR1 antagonists (e.g., AIDA - 1-aminoindan-1,5-dicarboxylic acid), which are valuable tools for studying glutamate signaling pathways.
Experimental Protocols
Accessing enantiomerically pure (S)-(+)-1-Aminoindan typically requires the chemical resolution of a racemic mixture.
Protocol: Chiral Resolution of Racemic 1-Aminoindan via Diastereomeric Salt Formation
This protocol provides a generalized methodology for the resolution of racemic 1-aminoindan using a chiral acid. The choice of acid and solvent is critical for successful separation.
1. Principle: The racemic mixture of (R)- and (S)-1-aminoindan is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid, L-(-)-malic acid) in a suitable solvent like methanol or ethanol. This reaction forms a pair of diastereomeric salts: [(S)-aminoindan-(L)-acid] and [(R)-aminoindan-(L)-acid]. These diastereomers have different physical properties, including solubility, allowing for their separation.
2. Materials:
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Racemic 1-aminoindan
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Chiral resolving agent (e.g., L-(+)-tartaric acid)
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Solvent (e.g., Methanol)
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Acid (e.g., HCl) for salt formation (optional, for final product)
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Base (e.g., NaOH) for liberation of the free amine
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Organic solvent for extraction (e.g., diethyl ether)
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Standard laboratory glassware for crystallization, filtration, and extraction
3. Methodology:
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Step 1: Diastereomeric Salt Formation: Dissolve the racemic 1-aminoindan in the chosen solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.
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Step 2: Crystallization: Combine the two solutions. The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly to room temperature, and potentially further cooled, to promote the fractional crystallization of the less soluble diastereomeric salt. The efficiency of this step may require multiple recrystallizations to achieve high diastereomeric purity.
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Step 3: Isolation of Diastereomer: The precipitated crystals are isolated by vacuum filtration and washed with a small amount of cold solvent. The solid obtained is the enriched diastereomeric salt.
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Step 4: Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water, and a strong base (e.g., aqueous NaOH) is added to deprotonate the amine, liberating the free (S)-(+)-1-Aminoindan.
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Step 5: Extraction and Purification: The free amine is extracted from the aqueous solution using an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-(+)-1-Aminoindan.
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Step 6: Purity Analysis: The optical purity of the final product is determined using chiral chromatography (HPLC or GC) or by measuring its specific optical rotation.
Visualizations
Diagram 1: General Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of 1-aminoindan.
Diagram 2: Metabolic Pathway of Rasagiline
Caption: Metabolic relationship between Rasagiline and aminoindan enantiomers.
Diagram 3: 1-Aminoindan as a Chemical Scaffold
Caption: Relationship between 1-Aminoindan and its key derivatives.
